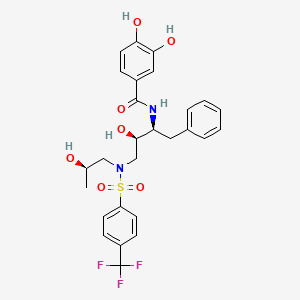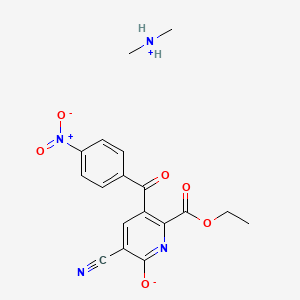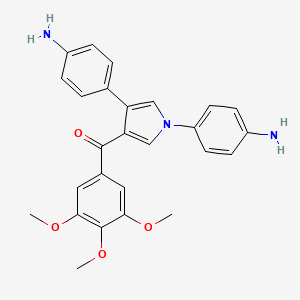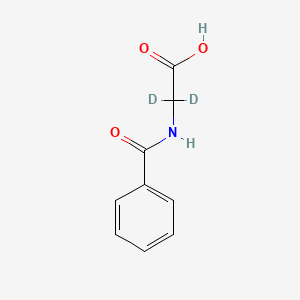
Riboflavine 8-Methyl-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Riboflavin-d3, also known as deuterated riboflavin, is a stable isotope-labeled form of riboflavin (vitamin B2). Riboflavin is a water-soluble vitamin that plays a crucial role in various biological processes, including energy production, cellular function, and metabolism. The deuterated form, Riboflavin-d3, is used in scientific research to study the metabolism and pharmacokinetics of riboflavin due to its stable isotope properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Riboflavin-d3 involves the incorporation of deuterium atoms into the riboflavin molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. One common method involves the catalytic hydrogenation of riboflavin in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Riboflavin-d3 typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product’s purity and isotopic enrichment. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the compound’s structure and isotopic composition .
化学反応の分析
Types of Reactions: Riboflavin-d3 undergoes various chemical reactions similar to non-deuterated riboflavin. These include:
Oxidation: Riboflavin can be oxidized to form lumichrome and lumiflavin.
Reduction: It can be reduced to form dihydroriboflavin.
Substitution: Deuterium atoms in Riboflavin-d3 can be replaced by hydrogen under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.
Major Products Formed:
Oxidation: Lumichrome and lumiflavin.
Reduction: Dihydroriboflavin.
Substitution: Riboflavin with varying degrees of deuterium substitution
科学的研究の応用
Riboflavin-d3 is widely used in scientific research due to its stable isotope properties. Some key applications include:
Metabolic Studies: Used to trace the metabolic pathways of riboflavin in biological systems.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of riboflavin.
Nutritional Research: Assists in understanding the role of riboflavin in human health and disease.
Clinical Trials: Used in clinical studies to evaluate the efficacy and safety of riboflavin supplementation.
Industrial Applications: Employed in the development of fortified foods and dietary supplements .
作用機序
Riboflavin-d3 functions similarly to riboflavin by acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions, including:
Oxidative Phosphorylation: FMN and FAD are involved in the mitochondrial electron transport chain, which produces ATP.
Antioxidant Defense: FAD is a cofactor for glutathione reductase, which helps maintain the reduced form of glutathione, an important cellular antioxidant.
Metabolism: FMN and FAD are required for the metabolism of carbohydrates, fats, and proteins
類似化合物との比較
Riboflavin-d3 can be compared with other similar compounds, such as:
Riboflavin (Vitamin B2): The non-deuterated form, essential for human health.
Riboflavin-5’-phosphate: A phosphorylated form of riboflavin used in various biochemical assays.
Flavin Mononucleotide (FMN): A cofactor derived from riboflavin, involved in redox reactions.
Flavin Adenine Dinucleotide (FAD): Another cofactor derived from riboflavin, essential for energy production.
Uniqueness: The primary uniqueness of Riboflavin-d3 lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-deuterated riboflavin .
特性
分子式 |
C17H20N4O6 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-8-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i2D3 |
InChIキー |
AUNGANRZJHBGPY-VMNLMVJWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)



![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)




![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)


